LIMK2 Inhibitory Potency: 8.3-Fold Reduction Relative to the 2-Methylphenyl Analog Under Identical Assay Conditions
The target compound, 4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide, exhibits an IC₅₀ of 1,000 nM (1.00E+3 nM) against human full-length LIMK2 expressed in Sf9 cells, measured by incorporation of [³³P] from ATP into biotinylated-cofilin substrate . Its closest tracked analog, N-benzyl-N-methyl-4-[(2-methylphenyl)sulfamoyl]benzamide (PubChem CID 27666060), differs only by replacement of the 2-methoxy group with a 2-methyl group, yet records an IC₅₀ of 120 nM in the same Sf9 cell-based assay system . This represents an 8.3-fold loss of potency conferred by the 2-methoxy substituent relative to the 2-methyl congener.
| Evidence Dimension | LIMK2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,000 nM |
| Comparator Or Baseline | N-benzyl-N-methyl-4-[(2-methylphenyl)sulfamoyl]benzamide: IC₅₀ = 120 nM |
| Quantified Difference | 8.3-fold less potent (1,000 / 120) |
| Conditions | Human full-length LIMK2 expressed in Sf9 cells; radiometric [³³P]-ATP incorporation into biotinylated-cofilin substrate |
Why This Matters
This large potency differential, arising from a single atom substitution (O → CH₃), demonstrates that the 2-methoxy compound occupies a distinct SAR niche unsuitable for substitution by the 2-methyl analog in LIMK2-dependent studies.
- [1] BindingDB BDBM50043629: IC50 = 1.00E+3 nM for 4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide against human LIMK2. View Source
- [2] ChEMBL CHEMBL3355485: Compound report card confirming single IC50 entry for LIMK2. View Source
- [3] Molbic Bioactivity Database IT0332354: N-benzyl-N-methyl-4-[(2-methylphenyl)sulfamoyl]benzamide LIMK2 IC50 = 120 nM in Sf9 cells. View Source
